Isopongaflavone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

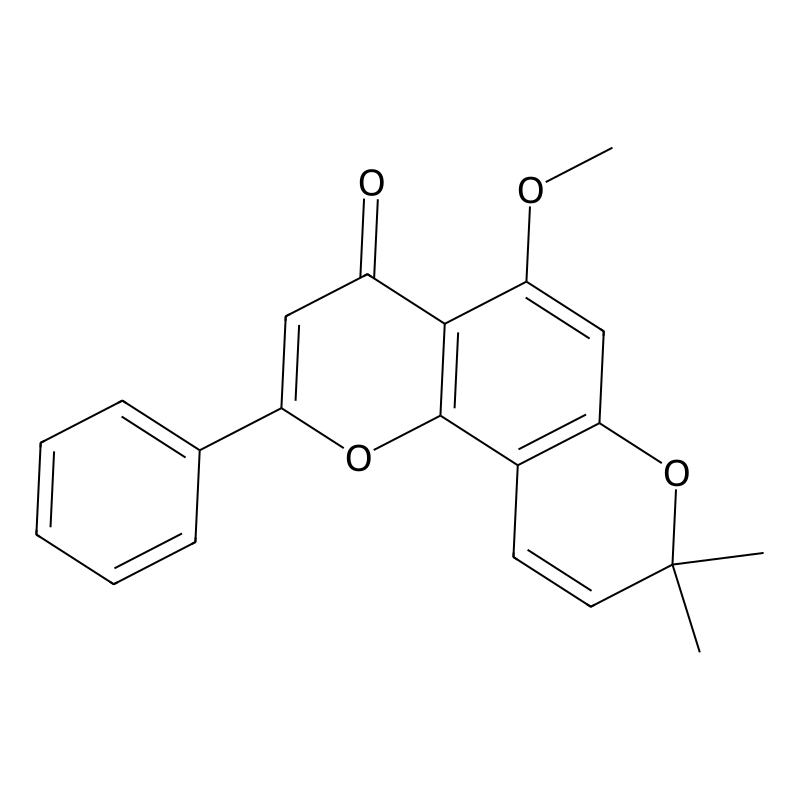

Isopongaflavone is a naturally occurring isoflavone predominantly found in the seeds of Tephrosia bracteolata, a leguminous plant. This compound belongs to a class of flavonoids known for their diverse biological activities and structural similarities to human estrogens, which allows them to interact with estrogen receptors in various biological systems. The general structure of isopongaflavone features a chromen-4-one backbone, characteristic of isoflavones, with specific functional groups that contribute to its unique properties and activities .

Isopongaflavone is a naturally occurring isoflavone found in various plants, including red clover (Trifolium pratense), kudzu (Pueraria lobata), and millettia (Millettia reticulata) []. It belongs to a class of plant-based compounds known as phytoestrogens, which share structural similarities with the human female sex hormone, estrogen []. Due to this similarity, isopongaflavone has garnered research interest for its potential health benefits, particularly in areas related to hormonal imbalances.

Isopongaflavone and Bone Health

One area of research exploring the application of isopongaflavone is its potential impact on bone health. Studies suggest that isopongaflavone, like other isoflavones, may help prevent bone loss, particularly in postmenopausal women []. This potential benefit is attributed to its ability to bind to estrogen receptors in bones, mimicking the effects of estrogen and stimulating bone formation []. However, further research is needed to confirm these findings and establish the optimal dosage and long-term safety of isopongaflavone for bone health support.

Isopongaflavone and Cardiovascular Health

Another potential application of isopongaflavone lies in its possible role in promoting cardiovascular health. Some studies have shown that isopongaflavone may help lower blood pressure and improve cholesterol levels []. These effects are believed to be mediated by its antioxidant and anti-inflammatory properties, which may contribute to reducing the risk of heart disease. However, similar to bone health research, more robust clinical trials are needed to definitively assess the efficacy and safety of isopongaflavone for cardiovascular health applications.

Isopongaflavone and Other Potential Applications

Preliminary research also suggests that isopongaflavone may possess other potential health benefits, including:

- Anti-cancer properties: Some in vitro and animal studies have shown that isopongaflavone may exhibit anti-cancer effects by inhibiting the growth and proliferation of cancer cells []. However, further research is needed to evaluate its effectiveness and safety in humans.

- Neuroprotective effects: Studies suggest that isopongaflavone may have neuroprotective properties, potentially aiding in the prevention or management of neurodegenerative diseases like Alzheimer's disease []. However, more research is required to confirm these findings and understand the underlying mechanisms.

- Hydroxylation: Mediated by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives.

- Claisen Rearrangement: This reaction involves the rearrangement of allyl aryl ethers, which can be utilized in the synthesis of isopongaflavone from simpler precursors.

- Furan Ring Transfer: A base-catalyzed reaction that facilitates the transfer of furan rings, contributing to the synthesis of various analogs .

These reactions highlight the versatility of isopongaflavone in synthetic chemistry and its potential for modification to enhance biological activity.

Isopongaflavone exhibits a range of biological activities, including:

- Anti-inflammatory Effects: Studies have shown that isopongaflavone and its derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Properties: It has been reported to possess activity against various pathogens, including fungi and bacteria, which is significant for agricultural applications .

- Phytoestrogen Activity: As an isoflavone, it mimics estrogen and can bind to estrogen receptors, influencing hormonal balance and potentially providing benefits in hormone-related conditions .

These activities underline the importance of isopongaflavone in both medicinal chemistry and agricultural science.

The synthesis of isopongaflavone can be achieved through several methods:

- Claisen Condensation: A key synthetic route involves the Claisen condensation reaction between acetyl hydroxy chromans and appropriate aldehydes or ketones, yielding isopongaflavone as a product.

- Base-Catalyzed Reactions: Utilizing base-catalyzed furan ring transfer reactions allows for efficient synthesis from simpler flavonoid precursors .

- Functional Group Modifications: Structural modifications can be performed post-synthesis to enhance specific biological activities or improve solubility .

These methods demonstrate the adaptability of synthetic strategies for producing isopongaflavone and its derivatives.

Isopongaflavone has several applications across different fields:

- Pharmaceuticals: Due to its anti-inflammatory and antimicrobial properties, it holds promise as an active ingredient in pharmaceutical formulations targeting inflammation and infections .

- Agriculture: Its efficacy against pests makes it valuable in developing natural pesticides derived from plant sources .

- Nutraceuticals: As a phytoestrogen, it may be included in dietary supplements aimed at promoting hormonal health in humans .

These applications highlight the compound's versatility and importance in health and agriculture.

Research on interaction studies involving isopongaflavone focuses on its effects on various biological systems:

- Estrogen Receptor Binding: Studies have demonstrated that isopongaflavone can bind to both estrogen receptor alpha and beta, influencing gene expression related to reproductive health .

- Synergistic Effects with Other Compounds: Interaction with other flavonoids or bioactive compounds has been explored to enhance therapeutic efficacy against inflammation and oxidative stress .

These studies provide insights into how isopongaflavone interacts within biological systems and its potential combined effects with other agents.

Isopongaflavone shares structural characteristics with other flavonoids, particularly within the isoflavonoid subclass. Here are some similar compounds:

- Genistein: Another well-known phytoestrogen found primarily in soybeans, recognized for its anticancer properties.

- Daidzein: Similar to genistein but with distinct biological activities; also prevalent in soy products.

- Glycitein: Found in soybeans as well, glycitein exhibits antioxidant properties.

Comparison TableCompound Source Key Biological Activity Isopongaflavone Tephrosia bracteolata Anti-inflammatory, antimicrobial Genistein Soybeans Anticancer, phytoestrogen Daidzein Soybeans Phytoestrogen, antioxidant Glycitein Soybeans Antioxidant

| Compound | Source | Key Biological Activity |

|---|---|---|

| Isopongaflavone | Tephrosia bracteolata | Anti-inflammatory, antimicrobial |

| Genistein | Soybeans | Anticancer, phytoestrogen |

| Daidzein | Soybeans | Phytoestrogen, antioxidant |

| Glycitein | Soybeans | Antioxidant |

Isopongaflavone's unique structural features and specific biological activities distinguish it from these similar compounds while contributing to the broader understanding of plant-derived flavonoids' roles in health and disease management.

Phenylpropanoid Pathway Divergence

The biosynthesis of isoflavonoids like isopongaflavone originates from the phenylpropanoid pathway, which diverges at the chalcone intermediate stage. In contrast to flavonoid biosynthesis, isoflavonoid production requires specific enzymatic modifications to reposition the aromatic B-ring from the 2- to the 3-position of the chromone backbone [2] [3].

Chalcone Isomerase and Reductase Roles

Chalcone isomerase catalyzes the cyclization of naringenin chalcone into naringenin, a precursor for both flavonoids and isoflavonoids [3]. However, legume-specific chalcone reductase modifies this pathway by reducing the chalcone intermediate to produce isoliquiritigenin, which is then converted to daidzein via type II chalcone isomerase [2] [3]. This branchpoint ensures substrate availability for isoflavonoid synthesis.

| Enzyme | Function | Product |

|---|---|---|

| Chalcone isomerase | Cyclizes naringenin chalcone | Naringenin |

| Chalcone reductase | Reduces chalcone to isoliquiritigenin | Isoliquiritigenin |

Isoflavone Synthase (IFS) Catalytic Mechanisms

Isoflavone synthase (IFS), a cytochrome P450 monooxygenase (CYP93C subfamily), mediates the 2,3-aryl shift that defines isoflavonoid structure. Using naringenin or liquiritigenin as substrates, IFS generates the 3-phenylchromen-4-one core through a proposed carbocation intermediate stabilized by hydrogen bonding with active-site residues [1] [3]. Molecular studies on soybean IFS reveal that Thr338 and Ser339 residues are critical for substrate positioning and hydroxylation at the C3 position [1].

Evolutionary Specialization in Leguminosae

Comparative Genomics of IFS Orthologs

The IFS gene family exhibits significant sequence divergence between legumes and non-legumes. In Glycine max, two functional IFS paralogs (IFS1 and IFS2) share 93% amino acid identity but differ in promoter regions, enabling tissue-specific expression [1]. Non-leguminous plants lack functional IFS orthologs due to frameshift mutations or premature stop codons, as observed in Arabidopsis thaliana and Oryza sativa genomes [1] [3].

Regulatory Elements in Isoflavonoid Production

Isoflavonoid biosynthesis in legumes is regulated by MYB transcription factors binding to cis-elements in IFS promoters. In Medicago truncatula, the MtMYB134 protein activates IFS expression under fungal elicitation, enhancing medicarpin production [1]. Additionally, microRNAs such as miR156 target squamosa promoter-binding proteins (SBPs), indirectly modulating phenylpropanoid flux toward isoflavonoids during stress responses [1].

The synthesis of pyranoflavonoids, including isopongaflavone, has been extensively studied using traditional heterocyclic chemistry approaches. These methodologies form the foundation for understanding the structural complexity and synthetic challenges associated with these natural products.

Cyclocondensation of Chromones

The cyclocondensation of chromones represents one of the most established routes for pyranoflavonoid synthesis. This methodology involves the formation of the characteristic pyran ring through intramolecular cyclization reactions of appropriately substituted chromone derivatives [1] . The process typically requires chromone substrates bearing prenyl or related substituents that can undergo cyclization under acidic conditions.

The mechanism involves the activation of the chromone carbonyl group under acid catalysis, followed by intramolecular attack of the prenyl double bond to form the dihydropyran ring characteristic of pyranoflavonoids [1]. The reaction proceeds through a cationic intermediate that undergoes subsequent rearrangement and ring closure to yield the desired pyranoflavonoid framework.

Wells-Dawson acid heteropolyacids have been employed as reusable catalysts for the cyclocondensation of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones to yield substituted flavones and chromones . These catalysts offer advantages including high selectivity, mild reaction conditions, and recyclability, making them environmentally friendly alternatives to traditional acid catalysts.

The substrate scope for cyclocondensation reactions encompasses a wide range of chromone derivatives with varying substitution patterns. Electron-donating substituents on the aromatic ring generally facilitate the cyclization process, while electron-withdrawing groups may require more forcing conditions [3]. The reaction typically proceeds with yields ranging from 60-85% depending on the substrate structure and reaction conditions.

Benzopyran Annulation Strategies

Benzopyran annulation strategies represent a complementary approach to pyranoflavonoid synthesis, involving the construction of the benzopyran framework through annulation reactions of phenolic compounds with appropriate electrophiles [4] [5]. These methodologies are particularly valuable for accessing pyranoflavonoids with specific substitution patterns that may be difficult to achieve through other routes.

The annulation process typically involves the formation of carbon-carbon bonds between phenolic substrates and aldehydes or other electrophilic partners under Lewis acid catalysis at elevated temperatures [4]. The reaction proceeds through the formation of a benzofuran intermediate, which undergoes subsequent ring expansion to form the characteristic benzopyran structure.

Contractive annulation has emerged as a particularly innovative strategy for the synthesis of strained cyclophanes and related structures [4]. This approach utilizes aromatic stabilization energy to counterbalance the increase in strain energy associated with ring formation, enabling the construction of otherwise challenging molecular frameworks.

The scope of benzopyran annulation reactions has been expanded through the development of palladium-mediated intramolecular arylation approaches [5]. These methodologies provide efficient routes to benzo[b]fluorenes and related structures through intramolecular palladium-catalyzed arylation reactions. The methodology has been successfully applied to the synthesis of complex natural products including tri-O-methylkinafluorenone and the antibiotic WS-5995.

Modern Catalytic Asymmetric Synthesis

The development of modern catalytic asymmetric synthesis methodologies has revolutionized the field of pyranoflavonoid synthesis, enabling access to enantiomerically pure compounds with high selectivity and efficiency.

Transition Metal-Mediated Coupling

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of pyranoflavonoid frameworks with high regioselectivity and functional group tolerance [6] [7] [8]. These methodologies offer significant advantages over traditional approaches, including milder reaction conditions, broader substrate scope, and the ability to introduce diverse functional groups.

Palladium-catalyzed cross-coupling reactions represent the most extensively studied class of transition metal-mediated coupling reactions for flavonoid synthesis [6] [7] [8]. The methodology involves the coupling of aryl halides with boronic acids or other organometallic reagents in the presence of palladium catalysts and appropriate bases. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bonds.

The palladium-catalyzed direct cross-coupling of chromones with quinones has been developed as a straightforward method for the rapid construction of isoflavone quinone structural motifs [7]. This methodology provides access to previously challenging molecular frameworks through direct coupling reactions without the need for pre-functionalized substrates.

Ionic liquids have been employed as reaction media for palladium-catalyzed cross-coupling reactions, offering advantages including improved catalyst recyclability and enhanced reaction rates [6]. The combination of ionic liquids with ohmic heating has been shown to significantly reduce reaction times while maintaining high yields and selectivities.

Rhodium-catalyzed asymmetric addition reactions have demonstrated exceptional enantioselectivity in the synthesis of dihydroflavones from chromone substrates [9] [10]. The methodology employs rhodium(I) complexes with chiral ligands to achieve highly enantioselective 1,4-addition reactions, providing access to optically active pyranoflavonoids with enantiomeric excesses exceeding 95%.

The dynamic kinetic resolution of flavonoids has been achieved through palladium-catalyzed asymmetric allylic alkylation combined with base-promoted retro-oxa-Michael addition [11]. This methodology enables the simultaneous racemization of two stereogenic centers while constructing new stereocenters with high enantioselectivity, representing a significant advancement in flavonoid asymmetric synthesis.

Biocatalytic Retrosynthetic Approaches

Biocatalytic approaches to pyranoflavonoid synthesis offer unique advantages including high stereoselectivity, mild reaction conditions, and environmental sustainability [12] [13] [14]. These methodologies harness the power of enzymes to catalyze complex transformations with exquisite selectivity and efficiency.

Chalcone isomerase enzymes have been identified as key biocatalysts for the stereospecific cyclization of chalcones to flavanones [15] [16]. These enzymes catalyze the intramolecular cyclization of chalcones through a Michael addition mechanism, yielding the characteristic flavanone framework with high stereoselectivity. The identification of chalcone isomerase enzymes in basal land plants has revealed an ancient evolution of enzymatic cyclization activity for flavonoid synthesis.

Flavin-dependent monooxygenases represent another important class of biocatalysts for pyranoflavonoid synthesis [13]. These enzymes catalyze regioselective hydroxylation reactions of flavonoid substrates, enabling the introduction of hydroxyl groups at specific positions with high selectivity. The fdeE enzyme from Herbaspirillum seropedicae has been characterized as an active flavonoid 8-hydroxylase with broad substrate specificity.

Engineered myoglobin has been developed as a biocatalyst for the stereoselective construction of chiral flavanones through enzymatic intramolecular carbon-hydrogen activation [12]. The methodology utilizes diazo reagents as substrates and achieves excellent yields and enantioselectivities through protein engineering approaches. Site-saturation mutagenesis has been employed to optimize the enzymatic properties, resulting in a triple mutant with 99% yield and 96% enantiomeric excess.

Lipases have been extensively employed for the biocatalytic synthesis of flavonoid esters through acylation reactions [17] [14]. These enzymes offer advantages including wide availability, low cost, and high chemo-, regio-, and enantioselectivity. The enzymatic acylation of flavonoids with fatty acids or other acyl donors has been shown to improve the lipophilic nature of glycosylated flavonoids, enhancing their solubility and stability in lipophilic systems.

The development of artificial intelligence methods for retro-biosynthesis has opened new avenues for the design of biocatalytic pathways for pyranoflavonoid synthesis [18]. These approaches utilize machine learning algorithms to predict enzymatic reactions and design synthetic pathways, offering the potential for the discovery of novel biocatalytic routes to complex natural products.